
1-Descarbamoyl-2-carbamoyl Methocarbamol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 is a deuterated analogue of 1-Descarbamoyl-2-carbamoyl Methocarbamol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. It is an impurity of the muscle relaxant Methocarbamol and is known for its lysosomal acid lipase inhibitory effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 involves the incorporation of deuterium atoms into the molecular structure of 1-Descarbamoyl-2-carbamoyl Methocarbamol. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with the necessary infrastructure for handling deuterated compounds. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions: 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学研究应用
1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Methocarbamol impurities.
Biology: Employed in studies involving lysosomal acid lipase inhibition and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of muscle relaxants.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
作用机制
The mechanism of action of 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 involves its interaction with lysosomal acid lipase, an enzyme responsible for the hydrolysis of lipids within lysosomes. By inhibiting this enzyme, the compound can modulate lipid metabolism and cellular processes. The molecular targets and pathways involved include the lysosomal degradation pathway and lipid signaling cascades .
相似化合物的比较
Methocarbamol: A muscle relaxant with a similar structure but without deuterium incorporation.
Carisoprodol: Another muscle relaxant with a different mechanism of action.
Chlorzoxazone: A muscle relaxant with distinct pharmacological properties.
Uniqueness: 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and development, particularly in the study of metabolic pathways and drug interactions .
属性
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBZNIRQFJMEA-RORPNYJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)OC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)OC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
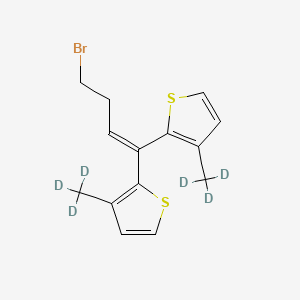
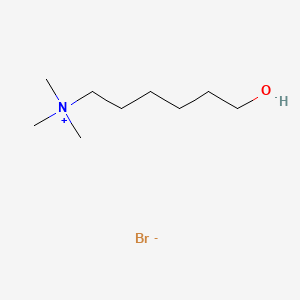
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)

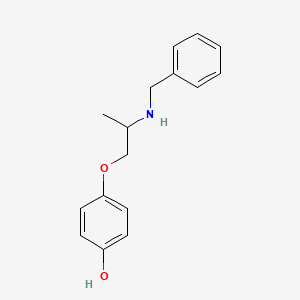
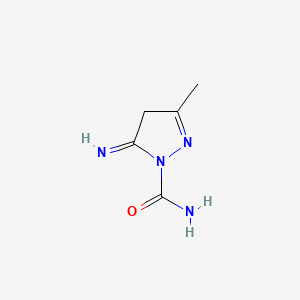


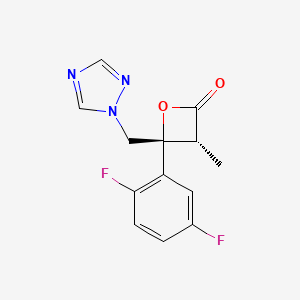

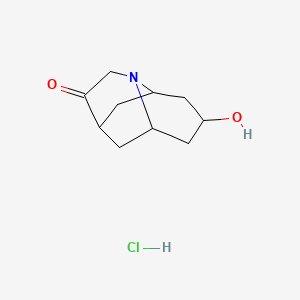


![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)
